The compound (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including an amino group and a hydroxyl group, which contribute to its biological activity.
This compound can be classified as an organic compound, specifically an amine due to the presence of the amino group. It is also categorized as a secondary alcohol because of the hydroxyl group attached to a carbon that is bonded to two other carbon atoms. The structural elements include a dihydrobenzo[dioxin] moiety, which is characteristic of certain pharmacologically active compounds.
Organic compounds are typically classified into various categories based on their structure and functional groups, such as aliphatic, aromatic, cyclic, and heterocyclic compounds .
The synthesis of (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol can be approached through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques like chromatography may be employed for purification.
The molecular structure of (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol can be represented in various formats:
The compound's stereochemistry is significant; it has specific stereocenters at the first and second carbon atoms in the propanol chain. This stereochemistry may influence its biological activity.
The chemical reactivity of this compound includes:
Understanding the reactivity patterns is crucial for predicting how this compound may interact in biological systems or during synthetic procedures.
The mechanism of action for (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol involves interactions at the molecular level with biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures may exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes involved in metabolic pathways. This compound's unique structure suggests potential interactions with central nervous system targets.
The physical properties include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the identity and purity of this compound.
(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol has potential applications in:
Research into its pharmacological properties could lead to new therapeutic agents with improved efficacy and safety profiles compared to existing medications.
(1R,2R)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol represents a structurally optimized derivative within the D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) class of glucosylceramide synthase inhibitors. The compound retains the core PDMP pharmacophore essential for potent glucosylceramide synthase inhibition while incorporating specific modifications to enhance its pharmacological profile. The absolute (1R,2R) stereochemistry is critical for optimal interaction with the glucosylceramide synthase active site, as evidenced by the significantly reduced activity observed in stereoisomeric counterparts [2] [9]. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety serves as a bioisosteric replacement for the phenyl ring in classical PDMP structures, potentially enhancing electron density and hydrogen bonding capacity while maintaining the planar aromatic character necessary for hydrophobic interactions within the enzyme's binding pocket [2].
The pyrrolidin-1-yl substitution at the 3-position represents a strategic modification from the original morpholino group found in earlier PDMP analogs. This alteration reduces the basicity of the amine while maintaining its hydrogen bond acceptor capability, potentially optimizing interactions with key residues in the glucosylceramide synthase catalytic domain. Molecular modeling studies suggest that the protonated amine forms a critical salt bridge with aspartate residues in the enzyme's active site, while the hydroxyl group participates in hydrogen bonding with backbone amides, effectively mimicking the transition state during glucosylceramide synthesis [9]. The primary amine at the 2-position provides an additional hydrogen bonding functionality that significantly enhances binding affinity compared to N-acylated derivatives, as demonstrated by the substantially reduced inhibitory potency observed in N-octanoyl analogs like eliglustat tartrate in cell-free enzyme assays [2].
Table 1: Structural Features of PDMP-Based Glucosylceramide Synthase Inhibitors and Their Impact on Enzyme Binding
Compound | Aryl Group | C2 Substituent | C3 Amino Group | Glucosylceramide Synthase IC₅₀ (nM) |
---|---|---|---|---|
PDMP | Phenyl | Decanoylamino | Morpholino | 500-1000* |
Eliglustat (3a) | 2,3-Dihydrobenzo[1,4]dioxin-6-yl | Octanoylamino | Pyrrolidinyl | 149 |
CCG-203586 (3h) | 2,3-Dihydrobenzo[1,4]dioxin-6-yl | 2-(2,3-Dihydroinden-2-yl)acetamido | Pyrrolidinyl | 27 |
Reference Compound | 2,3-Dihydrobenzo[1,4]dioxin-6-yl | Amino | Pyrrolidinyl | 134->2000 |
Note: Values obtained from crude enzyme assays using MDCK cell homogenates [2].
The exceptional glucosylceramide synthase inhibitory activity of derivatives featuring the unsubstituted amino group at C2 (as in the reference compound) demonstrates the critical importance of this functionality, with IC₅₀ values in the low nanomolar range (134 nM) compared to substantially weaker inhibition observed with benzyl-substituted analogs (IC₅₀ >2000 nM) [2]. This profound difference underscores the essential nature of the primary amine for establishing optimal hydrogen-bonding networks with glucosylceramide synthase catalytic residues. Furthermore, molecular flexibility studies indicate that the rotatable bond count significantly influences binding kinetics, with rigid analogs demonstrating slower dissociation rates from the enzyme complex [9].
A critical limitation of first-generation glucosylceramide synthase inhibitors, including eliglustat tartrate, involves their recognition as substrates by P-glycoprotein (Multidrug Resistance Protein 1), which actively effluxes these compounds from the blood-brain barrier, preventing therapeutic concentrations in the central nervous system. Systematic evaluation of (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol derivatives in Multidrug Resistance Protein 1-transfected Madin-Darby Canine Kidney cell models reveals profound differences in transporter recognition based on N-acyl modifications [2] [5]. The Multidrug Resistance Protein 1 substrate identification assay employs bidirectional transport measurements across polarized cell monolayers, comparing flux ratios in the presence and absence of specific Multidrug Resistance Protein 1 inhibitors such as elacridar or cyclosporin A [5].
Eliglustat tartrate (compound 3a) demonstrates substantial Multidrug Resistance Protein 1-mediated efflux, evidenced by a 2.3-fold increase in IC₅₀ values for glucosylceramide synthesis inhibition in Multidrug Resistance Protein 1-overexpressing cells compared to wild-type cells (31.7 nM vs. 13.7 nM) [2]. This efflux ratio indicates significant Multidrug Resistance Protein 1 recognition, consistent with its poor brain penetration observed in vivo. In striking contrast, the indane derivative CCG-203586 (compound 3h), which incorporates the (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol scaffold with a 2-(2,3-dihydro-1H-inden-2-yl)acetamide group at the C2 position, shows minimal Multidrug Resistance Protein 1 recognition with an efflux ratio of only 1.6 (Multidrug Resistance Protein 1-Madin-Darby Canine Kidney IC₅₀ = 24.3 nM vs. wild-type Madin-Darby Canine Kidney IC₅₀ = 15.3 nM) [2] [9]. This represents a substantial improvement over both eliglustat and other analogs featuring straight-chain or phenyl-containing acyl groups.
Table 2: Multidrug Resistance Protein 1 Substrate Recognition Profiles of Selected Glucosylceramide Synthase Inhibitors
Compound | R Group | WT-Madin-Darby Canine Kidney IC₅₀ (nM) | MDR-Madin-Darby Canine Kidney IC₅₀ (nM) | Efflux Ratio (MDR/WT) |
---|---|---|---|---|
3a (Eliglustat) | -C₇H₁₅ | 13.7 | 31.7 | 2.3 |
3c | -CH₂CH₂Ph | 23.5 | 86.7 | 3.7 |
3e | -CH₂CH₂CH₂Ph | 254 | 1440 | 5.7 |
3i | -Indan-2-yl | 151 | 3210 | 21 |
3h (CCG-203586) | -CH₂-indan-2-yl | 15.3 | 24.3 | 1.6 |
3j | CH₃ + -CH₂CH₂Ph | 59.4 | 1250 | 21 |
Note: Whole cell glucosylceramide synthase inhibition assays in wild-type and Multidrug Resistance Protein 1-transfected Madin-Darby Canine Kidney cells [2].
The structural basis for reduced Multidrug Resistance Protein 1 recognition appears to involve strategic reduction of hydrogen bond donor capacity combined with optimal spatial positioning of hydrophobic domains. N-methylation of the C2 amine (compound 3j) dramatically increases Multidrug Resistance Protein 1 recognition (efflux ratio = 21), suggesting that masking hydrogen bond donors without appropriate hydrophobic balancing can enhance transporter affinity [2] [9]. Conversely, the 2-(2,3-dihydro-1H-inden-2-yl)acetamide group in CCG-203586 provides optimal hydrophobic surface area while maintaining conformational flexibility that may prevent stable interaction with Multidrug Resistance Protein 1 substrate binding pockets. Molecular modeling studies propose that this structure adopts a compact folded conformation that shields hydrogen bond donors, reducing recognition by efflux transporters [9].
The blood-brain barrier represents a formidable obstacle to central nervous system drug delivery, featuring tight junctions between endothelial cells that restrict paracellular transport and expression of efflux transporters like Multidrug Resistance Protein 1 that limit transcellular movement of xenobiotics [6] [10]. Brain-penetrant glucosylceramide synthase inhibitors must overcome both barriers to achieve therapeutic concentrations in neural tissue. Key physicochemical properties influencing blood-brain barrier permeability include molecular weight, total polar surface area, hydrogen bonding capacity, lipophilicity, and conformational flexibility [2] [6].
(1R,2R)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol derivatives demonstrate variable blood-brain barrier penetration based on their structural modifications. The unsubstituted parent compound exhibits favorable parameters for central nervous system penetration: molecular weight 278.35 g/mol, moderate calculated LogP (approximately 2.0), and total polar surface area approximately 71 Ų [1] [8]. However, its primary amine functionality creates a hydrogen bond donor that potentially increases interaction with efflux transporters. When administered systemically to mice, this compound shows limited brain distribution due to Multidrug Resistance Protein 1-mediated efflux, similar to eliglustat [2] [9].
The strategic incorporation of the 2-(2,3-dihydro-1H-inden-2-yl)acetamide group in CCG-203586 reduces total polar surface area while optimally balancing lipophilicity and hydrogen bonding capacity. This modification yields a compound with minimal Multidrug Resistance Protein 1 recognition (efflux ratio 1.6) and enhanced passive diffusion across endothelial membranes [2] [9]. Intraperitoneal administration of CCG-203586 to mice produces a dose-dependent decrease in brain glucosylceramide content (30-50% reduction after 3 days), an effect not observed with eliglustat tartrate administered under identical conditions [2] [9]. This direct biochemical evidence confirms significant brain penetration and target engagement.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: